(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid
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Overview
Description
(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid is a heterocyclic compound that contains both a thieno and pyrazole ring fused together. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid typically involves the cyclization of appropriate precursors followed by the introduction of the boronic acid group. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with a thieno precursor under specific conditions to form the fused ring system. The boronic acid group is then introduced via a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials. The process is designed to maximize yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ester.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Alcohols, esters.
Reduction: Boranes.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in biological applications are still under investigation, but the compound’s ability to form stable complexes with various biomolecules suggests potential enzyme inhibition and receptor modulation activities .
Comparison with Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-5-ylboronic acid
- 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 1,3-Dimethyl-1H-pyrazol-5-amine
Uniqueness: (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid is unique due to the presence of both a thieno and pyrazole ring fused together, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of novel therapeutics .
Properties
Molecular Formula |
C7H9BN2O2S |
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Molecular Weight |
196.04 g/mol |
IUPAC Name |
(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O2S/c1-4-5-3-6(8(11)12)13-7(5)10(2)9-4/h3,11-12H,1-2H3 |
InChI Key |
IDAFXWWPHJAVLK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(S1)N(N=C2C)C)(O)O |
Origin of Product |
United States |
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